Macrocyclic Binding Mode Confers Potent Activity Against Resistance-Relevant MET L1195F Mutant
Elzovantinib, a macrocyclic type I inhibitor, exhibits potent activity against the MET L1195F resistance mutant, which arises following EGFR-TKI therapy and confers resistance to some MET inhibitors. In a structural study, TPX-0022 displayed potent inhibition of MET L1195F, moderate activity against G1163R, F1200I, and Y1230H mutants, but weak activity against D1228N and Y1230C mutants [1]. In contrast, capmatinib and tepotinib show sensitivity to the L1195V mutant but have not demonstrated comparable potency against L1195F in direct comparisons; preclinical data suggest elzovantinib maintains activity against this specific variant [2].
| Evidence Dimension | Activity against MET L1195F resistance mutant |
|---|---|
| Target Compound Data | Potent activity (qualitative: 'potent activity') against MET L1195F mutant in enzymatic assays |
| Comparator Or Baseline | Capmatinib and tepotinib show sensitivity to L1195V but not specifically L1195F; data on L1195F activity for these comparators is limited or not reported |
| Quantified Difference | Not quantified; cross-study inference based on reported sensitivity profiles |
| Conditions | Enzymatic kinase inhibition assays; Ba/F3 cell models expressing MET mutants |
Why This Matters
Researchers studying acquired resistance mechanisms or developing therapies for EGFR-TKI-relapsed NSCLC with emergent L1195F mutations require a tool compound with documented activity against this specific variant.
- [1] Qu L, Lin H, Dai S, et al. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. Comput Struct Biotechnol J. 2023;21:5712-5718. doi:10.1016/j.csbj.2023.11.028 View Source
- [2] OncoKB. MET L1195V Mutation. Preclinical studies with Ba/F3 cells expressing MET L1195V demonstrate sensitivity to capmatinib and moderate sensitivity to tepotinib, elzovantinib and cabozantinib. PMID: 38564707. View Source
